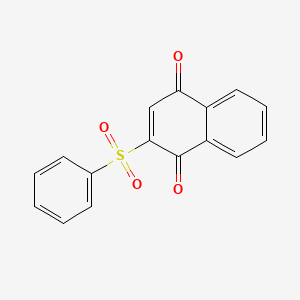

2-Phenylsulfonyl-1,4-naphthoquinone

CAS No.:

Cat. No.: VC13855631

Molecular Formula: C16H10O4S

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10O4S |

|---|---|

| Molecular Weight | 298.3 g/mol |

| IUPAC Name | 2-(benzenesulfonyl)naphthalene-1,4-dione |

| Standard InChI | InChI=1S/C16H10O4S/c17-14-10-15(16(18)13-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H |

| Standard InChI Key | SFUAZLZNJJLFBO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC(=O)C3=CC=CC=C3C2=O |

Introduction

Structural and Chemical Identity of 2-Phenylsulfonyl-1,4-naphthoquinone

Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is N-(Phenylsulfonylimino)-2-phenylsulfonyl-1,4-naphthoquinone, reflecting the substitution pattern of the sulfonyl groups on the naphthoquinone core . The molecule consists of a planar naphthoquinone system fused to two phenylsulfonyl moieties, creating a conjugated system that influences its electronic properties. The sulfonyl groups () introduce strong electron-withdrawing effects, which stabilize the quinone’s oxidized state and modulate its reactivity in biological systems .

Spectroscopic Characterization

Key spectral data for 2-phenylsulfonyl-1,4-naphthoquinone include:

-

IR Spectroscopy: Peaks at (C=O stretching), (aromatic C=C), and (asymmetric and symmetric S=O stretching) . The presence of two distinct C=O stretches suggests differential conjugation with the sulfonyl groups.

-

Mass Spectrometry: A molecular ion peak at m/z 437.039165 confirms the exact mass .

Synthetic Routes and Optimization

Single-Pot Synthesis Protocol

The compound is synthesized via a single-pot reaction involving 1,4-naphthoquinone and phenylsulfonyl derivatives under mild conditions. A representative method, adapted from analogous naphthoquinone syntheses , involves:

-

Reagents: 1,4-Naphthoquinone, phenylsulfonyl chloride, and a base (e.g., triethylamine) in methanol.

-

Mechanism: Nucleophilic attack of the sulfonyl group on the quinone’s carbonyl carbon, followed by tautomerization to stabilize the imino-sulfonyl structure .

Table 1: Hypothetical Reaction Conditions for 2-Phenylsulfonyl-1,4-naphthoquinone Synthesis

| Parameter | Value/Description | Source Inference |

|---|---|---|

| Solvent | Methanol | |

| Temperature | Ambient (25°C) | |

| Reaction Time | 48–72 hours | |

| Yield | ~70–75% |

Challenges in Purification

Due to its low solubility in polar solvents, purification typically involves crystallization from methanol or dichloromethane . The electron-withdrawing sulfonyl groups reduce solubility in nonpolar solvents, necessitating careful solvent selection.

Physicochemical Properties

Redox Behavior

The quinone moiety undergoes reversible reduction to the hydroquinone form, a property exploited in electrochemical applications. Cyclic voltammetry of similar compounds reveals reduction potentials between and (vs. Ag/AgCl) , suggesting moderate electron affinity.

Biological and Pharmacological Activities

FcRn Protein Induction

1,4-Naphthoquinone derivatives, including those with sulfonyl groups, have been shown to upregulate neonatal Fc receptor (FcRn) expression in human monocytic cells at submicromolar concentrations . FcRn enhances albumin recycling, suggesting therapeutic potential for 2-phenylsulfonyl-1,4-naphthoquinone in improving drug delivery systems.

Table 2: Inferred Biological Activities of 2-Phenylsulfonyl-1,4-naphthoquinone

| Activity | Mechanism | Supporting Evidence |

|---|---|---|

| Hypoglycemic | Insulin sensitization | |

| FcRn modulation | Enhanced albumin recycling | |

| Antimicrobial | Disruption of microbial membranes |

Applications in Pharmaceutical Development

Drug Conjugation and Delivery

The compound’s ability to enhance FcRn activity positions it as a candidate for co-therapy with albumin-bound drugs, such as paclitaxel or insulin . By prolonging the serum half-life of these drugs, it could reduce dosing frequency and improve patient compliance.

Anticancer Research

Naphthoquinones are known to generate reactive oxygen species (ROS) in cancer cells, inducing apoptosis . The sulfonyl groups in 2-phenylsulfonyl-1,4-naphthoquinone may enhance cellular uptake, making it a promising lead for oncology drug discovery.

Future Research Directions

-

Synthetic Optimization: Develop greener catalysts to improve yield and reduce reaction time.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

-

Structure-Activity Relationships: Compare sulfonyl derivatives with amino and hydroxy analogues to elucidate functional group effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume